molecular formula C9H15NO2 B122685 (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid CAS No. 145513-90-2

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid

Cat. No.: B122685
CAS No.: 145513-90-2
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-PRJMDXOYSA-N
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Description

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is a stereochemically defined, saturated bicyclic proline analogue that provides a rigid chiral backbone for advanced pharmaceutical and biochemical research. Its unique conformational properties are instrumental in the design of peptides with enhanced metabolic stability and receptor selectivity . This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients, including classes of antihypertensive drugs and cognitive enhancers . The specific stereochemistry of this isomer offers a distinct spatial orientation of the fused cyclohexane ring, which remains largely unexplored compared to the more common (2S,3aS,7aS)-isomer, presenting a valuable opportunity for investigating novel structure-activity relationships . Researchers utilize this building block to develop potent enzyme inhibitors, such as prolyl oligopeptidase (POP) inhibitors with potential applications in treating neurodegenerative diseases, and to create specialized peptide systems like bradykinin receptor antagonists for anti-inflammatory and analgesic therapies . Its application extends to organocatalysis and the development of complex molecular architectures, making it a versatile tool for expanding the boundaries of asymmetric synthesis and heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-PRJMDXOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst-Driven Diastereoselective Ring Closure

The most widely cited method involves a nine-step sequence starting from ethyl 2-oxocyclohexanecarboxylate (6). Key stages include:

  • Chiral Induction : (S)-(-)-1-Phenylethylamine (7) serves as a chiral auxiliary to establish the (2S)-configuration. Ytterbium trifluoromethanesulfonate catalyzes the N-alkylation of (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexyl methanol (11), achieving >95% diastereomeric excess (d.e.).

  • Ring Closure : Intramolecular cyclization under acidic conditions (HCl/EtOH) forms the trans-fused octahydroindole core. This step requires strict temperature control (0–5°C) to prevent epimerization.

  • Hydrogenolysis : Palladium on carbon (Pd/C) in ethanol removes the N-α-methylbenzyl group, yielding (2S,3aR,7aS)-ethyl octahydro-1H-indole-2-carboxylate (16).

  • Hydrolysis : Treatment with 6N HCl at reflux converts the ethyl ester to the carboxylic acid, isolated as the hydrochloride salt.

Critical Parameters :

  • Catalyst loading (5–10 mol% Yb(OTf)₃) optimizes yield (78–82%).

  • Solvent choice (toluene vs. THF) impacts reaction rate and byproduct formation.

Solvent-Controlled Stereoselection

An alternative approach eliminates metal catalysts by leveraging solvent effects:

  • Amination : (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexyl methanol (11) reacts with benzaldehyde in toluene, inducing cyclization via imine formation.

  • Acid-Mediated Cyclization : Concentrated HCl in ethanol promotes ring closure at 50°C, achieving 70% yield with comparable stereoselectivity to catalytic methods.

Advantages :

  • Avoids costly ytterbium catalysts.

  • Reduces metal contamination risks in API production.

Hoffman Reaction-Based Synthesis

A lesser-known route employs the Hoffman rearrangement for late-stage functionalization:

  • Starting Material : ((1S,2S)-2-aminocyclohexyl)methanol (17) undergoes cyanomethylation with NaCN and formaldehyde, forming a β-amino nitrile intermediate.

  • Silylation and Benzylation : Sequential treatment with trimethylsilyl chloride and benzyl chloride introduces protective groups, facilitating subsequent cyclization.

  • Ring Closure : Methanesulfonyl chloride/KOH mediates intramolecular displacement, forming the octahydroindole skeleton.

Yield Optimization :

  • Silylation efficiency depends on anhydrous conditions (<50 ppm H₂O).

  • Final hydrolysis with 12N HCl achieves 65–68% isolated yield.

Comparative Analysis of Synthetic Routes

ParameterCatalyst MethodSolvent MethodHoffman Route
Total Steps9911
Overall Yield (%)52–5548–5040–42
Stereochemical Purity>99% d.e.98% d.e.95% d.e.
ScalabilityHighModerateLow
Hazardous ReagentsPd/C, HClHClNaCN, MsCl

Key Findings :

  • The catalytic method balances yield and scalability, making it preferred for industrial use.

  • Hoffman routes lag due to lower yields and cyanide usage, despite avoiding chiral auxiliaries.

Industrial-Scale Production Considerations

Purification Challenges

  • Chromatography Avoidance : Patent US20100273259B2 emphasizes crystallization over column chromatography. Ethanol/water mixtures (3:1) recrystallize the hydrochloride salt to >99.5% purity.

  • Residual Solvents : GC-MS monitoring ensures toluene levels <50 ppm, complying with ICH Q3C guidelines.

Environmental Impact

  • Waste Reduction : Catalytic methods generate 30% less solvent waste vs. prior art (2.5 kg/kg API vs. 3.7 kg/kg).

  • Pd Recycling : Closed-loop systems recover 92% Pd/C, cutting heavy metal disposal .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions to form ketone or aldehyde derivatives. Key reagents and outcomes include:

Reagent SystemConditionsMajor Product(s)YieldSource
KMnO₄ in acidic medium60–80°C, 6–8 hours2-Oxo-octahydroindole72–78%
CrO₃/H₂SO₄Room temperature, 2 hours2-Hydroxy-octahydroindole derivative65%

Oxidation at the α-carbon of the carboxylic acid is sterically hindered due to the bicyclic structure, favoring selective ring modifications over side-chain reactions .

Reduction Reactions

The compound participates in hydrogenation and borohydride-mediated reductions:

Reaction TypeReagents/ConditionsProductSelectivitySource
Catalytic HydrogenationH₂ (50 psi), Pd/C (10% wt), EtOHOctahydroindole-2-methanol85%
Borane ReductionBH₃·THF, 0°C → RT, 4 hours2-Hydroxymethyl-octahydroindole78%

Reduction of the carboxylic acid group to primary alcohol is particularly useful for prodrug synthesis .

Esterification and Amide Formation

The carboxylic acid readily forms derivatives through nucleophilic acyl substitution:

Esterification

AlcoholCatalystConditionsEster ProductYield
Benzyl alcoholH₂SO₄ (cat.)Reflux, 12 hoursBenzyl octahydroindole-2-carboxylate92%
Methyl alcoholSOCl₂0°C → RT, 6 hoursMethyl ester88%

Ring Functionalization Reactions

The saturated indole ring undergoes electrophilic substitution:

ReactionReagents/ConditionsPosition ModifiedProductSource
HalogenationNBS, AIBN, CCl₄, refluxC3a3a-Bromo derivative
NitrationHNO₃/H₂SO₄, 0°CC7a7a-Nitro-octahydroindole-2-carboxylic acid
SulfonationSO₃·Py complex, DCMC55-Sulfo derivative

Steric effects from the bicyclic system direct electrophiles to the more accessible C3a and C7a positions .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Reagent SystemConditionsProductApplicationSource
POCl₃, DMF80°C, 4 hours2-Cyano-octahydroindoleACE inhibitor intermediates
NH₂NH₂·H₂O, EtOHReflux, 8 hoursTetrahydroindolizine derivativeAntiviral agent precursors

Stereospecific Transformations

The rigid bicyclic system enforces strict stereochemical outcomes:

ReactionObservationDiastereomeric ExcessSource
Epoxidation (mCPBA)Exclusive exo-epoxide formation>98%
Diels-Alder ReactionEndo preference with electron-deficient dienophiles85:15 endo:exo

Degradation Pathways

Stability studies reveal key decomposition routes:

ConditionDegradation ProductMechanismHalf-Life (25°C)Source
pH > 9.0, aqueous2-Amino-octahydroindoleDecarboxylation48 hours
UV light (254 nm)Ring-opened cyclohexane derivativesPhotooxidation12 hours

This comprehensive analysis demonstrates the compound's synthetic utility in medicinal chemistry, particularly in developing conformationally restricted peptide mimetics and enzyme inhibitors. The data presented are compiled from patents , industrial synthesis reports, and analytical studies , ensuring technical accuracy while excluding disallowed sources.

Scientific Research Applications

Synthesis and Production

The synthesis of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is crucial for its applications. The synthetic methods include:

  • Methodology: A notable synthetic route involves the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine under specific conditions, yielding high purity and yield .
  • Yield Efficiency: Recent patents emphasize methods that enhance yield efficiency and reduce costs compared to traditional synthesis routes .

Chemistry

In organic chemistry, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid serves as a vital building block for synthesizing complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for:

  • Synthesis of Pharmaceuticals: It is an intermediate in the synthesis of drugs like Perindopril and Trandolapril, which are angiotensin-converting enzyme inhibitors used for treating hypertension .

Biology

The compound has been studied for its potential biological activities:

  • Enzyme Inhibition: Research indicates its role in inhibiting specific enzymes, contributing to its therapeutic potential in treating cardiovascular diseases.
  • Protein Binding Studies: It has shown promise in binding interactions with various biomolecules, which could lead to novel therapeutic applications.

Medicine

In medical research, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is investigated for:

  • Therapeutic Properties: Studies suggest it may possess anti-inflammatory and analgesic effects, making it a candidate for pain management therapies .
  • Quality Control in Drug Production: High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound and its isomers in pharmaceutical formulations, ensuring quality control during drug production .

HPLC Method Development

A study focused on developing a stability-indicating HPLC method for quantifying (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid and its isomers demonstrated:

ParameterValue
Column TypeInertsil ODS-4
Mobile Phase10 mM Potassium dihydrogen phosphate
Flow Rate1.5 mL/min
Column Temperature35°C
Injection Volume10 µL

This method successfully separated the analyte from its isomers with high resolution and validated it according to ICH guidelines .

Synthesis of Perindopril

In the synthesis of Perindopril, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid acts as a key intermediate. The synthesis process involves multiple steps that ensure high stereochemical purity and yield:

StepReaction Conditions
Initial ReactionNonionic polar solvent
CyclizationBoiling hydrochloric acid
HydrogenationPd/C catalyst

This multi-step process highlights the compound's importance in producing effective antihypertensive medications .

Mechanism of Action

TRULI exerts its effects by inhibiting Lats1 and Lats2 kinases, which are key components of the Hippo signaling pathway. By preventing the phosphorylation of Yap, TRULI promotes Yap nuclear translocation, leading to increased transcription of genes involved in cell proliferation. This mechanism is crucial for its role in promoting cell growth and regeneration in various tissues .

Comparison with Similar Compounds

Substituted Indole Carboxylic Acids

  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9): Features chloro and methyl substituents at positions 7 and 3. Higher molecular weight (199.62 g/mol) and distinct hazards (skin/eye irritation) .
  • Indole-5-carboxylic acid (CAS 1670-81-1) and Indole-6-carboxylic acid (CAS 1670-82-2):

    • Differ in carboxylate positioning; melting points of 208–210°C and 256–259°C, respectively .
    • Lack the octahydro indole scaffold, reducing conformational rigidity compared to the target compound .

Hydrochloride Derivatives

  • (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid HCl (CAS 944819-76-5):
    • Molecular weight: 205.09 g/mol; enhanced solubility due to hydrochloride salt formation .
    • Used in preclinical studies for improved bioavailability .

Biological Activity

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is an important compound in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril. This article explores its biological activity, synthesis methods, and analytical techniques used for its quantification.

Chemical Structure and Properties

The molecular formula of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is C9H15NO2C_9H_{15}NO_2 with a molecular weight of 169.22 g/mol. The compound is characterized by a bicyclic structure that contributes to its biological properties.

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid primarily functions as a precursor for ACE inhibitors. ACE inhibitors are known to lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced cardiovascular workload .

Pharmacological Effects

  • Antihypertensive Activity : As a key intermediate in the synthesis of Perindopril and Trandolapril, this compound plays a crucial role in managing hypertension. Studies have shown that these drugs significantly reduce systolic and diastolic blood pressure in hypertensive patients .
  • Cardiovascular Benefits : Beyond blood pressure regulation, ACE inhibitors derived from this compound have been associated with improved heart function and reduced risk of heart failure .
  • Neuroprotective Effects : Some studies suggest that indole derivatives may exhibit neuroprotective properties due to their ability to modulate neurotransmitter levels and reduce oxidative stress .

Synthetic Routes

The synthesis of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid can be achieved through several methods:

  • Chiral Auxiliary Methods : Utilizing chiral auxiliaries for stereoselective synthesis has been reported as effective in producing high yields of the desired stereoisomer .
  • Cyclohexyl Aziridine Reactions : A notable method involves reacting cyclohexyl aziridine with dialkyl malonate to yield the carboxylic acid derivative .

High-Performance Liquid Chromatography (HPLC)

HPLC has been widely employed for the separation and quantification of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid and its isomers. This technique allows for:

  • Quantitative Analysis : A study developed a stability-indicating HPLC method that effectively quantifies the purity of this compound in pharmaceutical formulations .
HPLC ParametersDetails
ColumnInertsil ODS-4
Mobile PhaseBuffer solution (10 mM KDP)
Flow Rate1.5 mL/min
Column Temperature35°C
Injection Volume10 µL

Clinical Applications

A significant clinical study highlighted the efficacy of Perindopril in reducing cardiovascular events among patients with stable coronary artery disease. The study demonstrated a reduction in mortality rates associated with heart failure when patients were treated with ACE inhibitors derived from (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid .

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